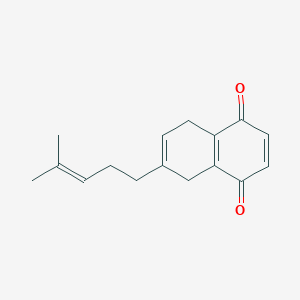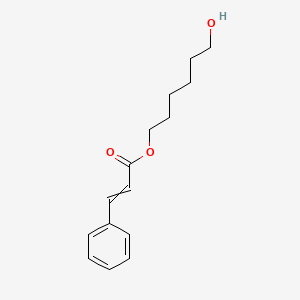
6-Hydroxyhexyl 3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyhexyl 3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyhexyl group attached to a phenylprop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyhexyl 3-phenylprop-2-enoate typically involves the esterification of 6-hydroxyhexanol with 3-phenylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxyhexyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The phenylprop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxohexyl 3-phenylprop-2-enoate.
Reduction: Formation of 6-hydroxyhexyl 3-phenylpropanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Hydroxyhexyl 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Hydroxyhexyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyhexyl group can participate in hydrogen bonding and other interactions with biological molecules, while the phenylprop-2-enoate moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxyhexyl 3-phenylpropanoate: Similar structure but lacks the double bond in the prop-2-enoate moiety.
6-Hydroxyhexyl 3-(4-hydroxyphenyl)prop-2-enoate: Contains an additional hydroxy group on the phenyl ring.
6-Hydroxyhexyl 3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group on the phenyl ring.
Uniqueness
6-Hydroxyhexyl 3-phenylprop-2-enoate is unique due to the presence of both a hydroxyhexyl group and a phenylprop-2-enoate moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
133226-44-5 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
6-hydroxyhexyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H20O3/c16-12-6-1-2-7-13-18-15(17)11-10-14-8-4-3-5-9-14/h3-5,8-11,16H,1-2,6-7,12-13H2 |
Clave InChI |
XCDFVECGUGAXBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)OCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
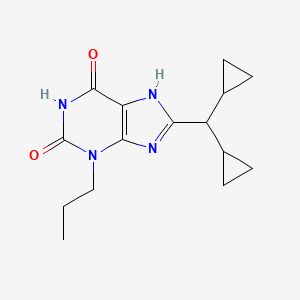
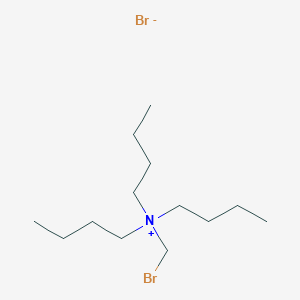
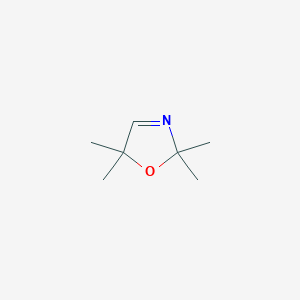
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
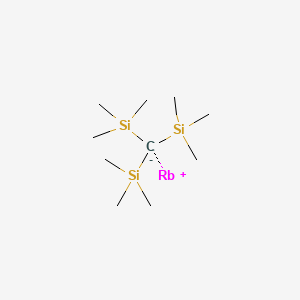
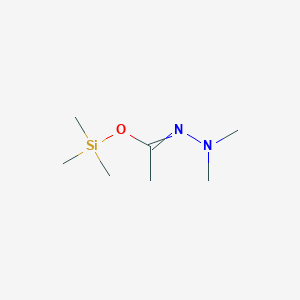
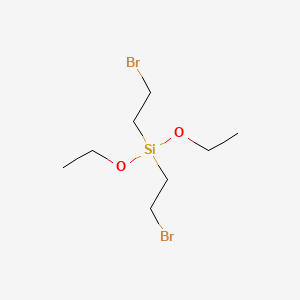

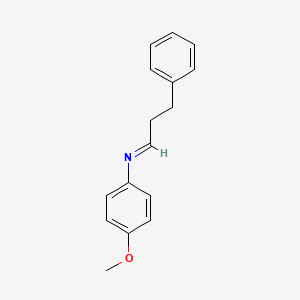
![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
